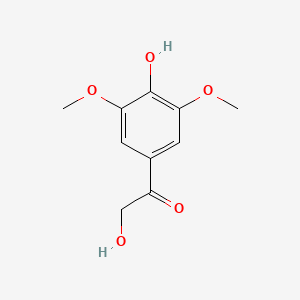
Danielone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Danielone is an aromatic ketone that is 2-hydroxy-1-phenylethanone substituted by a hydroxy group at position 4 and methoxy groups at positions 3 and 5. It is a phytoalexin isolated from the papaya fruit and exhibits antifungal activity. It has a role as a phytoalexin, an antifungal agent and a plant metabolite. It is a dimethoxybenzene, a member of phenols, an aromatic ketone, a primary alcohol and a primary alpha-hydroxy ketone.
This compound belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. This compound exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in fruits and papaya. This makes this compound a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Biological Activities
Danielone exhibits a range of biological activities that make it a subject of interest in various research fields:
- Antifungal Activity : this compound demonstrates significant antifungal properties, making it a potential candidate for agricultural applications to combat plant pathogens.
- Antitumor Effects : Recent studies indicate that this compound and its derivatives possess antitumor activity, contributing to the development of new therapeutic agents against various cancer types. The compound's structure-activity relationships have been explored to enhance its efficacy .
Applications in Medicine
- Anticancer Research : this compound has been studied for its potential to inhibit cancer cell growth. Its derivatives have shown promising results against different cancer cell lines, including breast and lung cancers. The mechanism often involves inducing apoptosis and cell cycle arrest .
- Antioxidant Properties : The antioxidant capacity of this compound contributes to its protective effects against oxidative stress-related diseases. This property is crucial in developing treatments for conditions exacerbated by oxidative damage .
- Neuroprotective Effects : Emerging research suggests that this compound may also exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
Applications in Agriculture
This compound's role as a phytoalexin highlights its importance in plant defense mechanisms. Its antifungal properties can be harnessed to develop natural pesticides, reducing reliance on synthetic chemicals in agriculture. This application is particularly relevant in sustainable farming practices aimed at minimizing environmental impact.
Case Studies
- Antifungal Efficacy : A study demonstrated that this compound effectively inhibited the growth of several fungal pathogens affecting crops, suggesting its utility as a natural fungicide.
- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that specific derivatives of this compound significantly reduced cell viability, showcasing its potential as an anticancer agent .
Summary Table of Biological Activities
Propriétés
Numéro CAS |
90426-22-5 |
|---|---|
Formule moléculaire |
C10H12O5 |
Poids moléculaire |
212.2 g/mol |
Nom IUPAC |
2-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H12O5/c1-14-8-3-6(7(12)5-11)4-9(15-2)10(8)13/h3-4,11,13H,5H2,1-2H3 |
Clé InChI |
ZTBAPEIDNUHRNC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)CO |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)C(=O)CO |
melting_point |
145°C |
Key on ui other cas no. |
90426-22-5 |
Description physique |
Solid |
Synonymes |
3',5'-dimethoxy-4'-hydroxy-(2-hydroxy)acetophenone danielone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















